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molecular formula C7H4Cl2F3N B2452507 2,6-Dichloro-3-(trifluoromethyl)aniline CAS No. 6656-72-0

2,6-Dichloro-3-(trifluoromethyl)aniline

Cat. No. B2452507
M. Wt: 230.01
InChI Key: NKCROTQPQZXJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886883

Procedure details

This material was prepared by chlorination of 2-chloro-5-trifluoromethylaniline with N-chlorosuccinimide followed by chromatographic purification. The product was isolated as a yellow oil which was characterized by IR and 1H NMR spectroscopy and combustion analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].[Cl:13]N1C(=O)CCC1=O>>[Cl:13][C:5]1[C:6]([C:9]([F:10])([F:11])[F:12])=[CH:7][CH:8]=[C:2]([Cl:1])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by chromatographic purification
CUSTOM
Type
CUSTOM
Details
The product was isolated as a yellow oil which

Outcomes

Product
Name
Type
Smiles
ClC1=C(N)C(=CC=C1C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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